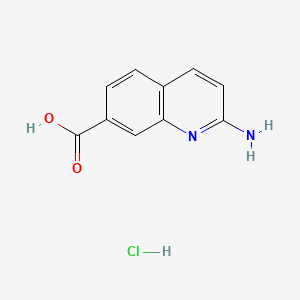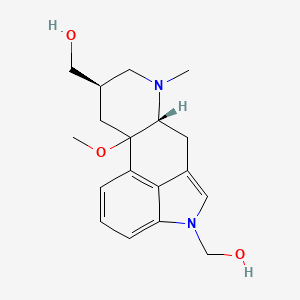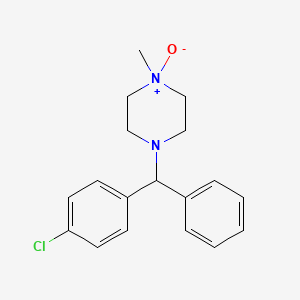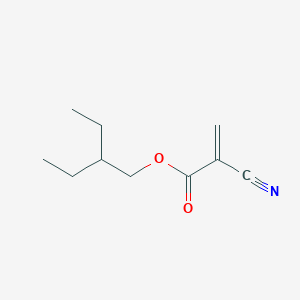
2-Methyl-4-nitroaniline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-nitroaniline-d3 is a deuterated form of 2-Methyl-4-nitroaniline, which is a yellow crystalline solid used in various industrial applications. The deuterated form is used in scientific research as a tracer molecule in studies of metabolic pathways and drug metabolism. Its molecular formula is C7H5D3N2O2, and it has a molecular weight of 155.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-methyl-aniline (o-toluidine) followed by deuteration. The nitration process involves the reaction of o-toluidine with concentrated nitric acid, resulting in the formation of 2-Methyl-4-nitroaniline. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterated sulfuric acid or deuterated water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of the amino group through acylation, followed by nitration using concentrated nitric acid. The nitrated product is then hydrolyzed using concentrated hydrochloric acid, and the final deuteration step is carried out using deuterated reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium nitrite in acidic conditions for diazotization followed by substitution with nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2-Methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Methyl-4-nitrosoaniline or 2-Methyl-4-nitroaniline.
Aplicaciones Científicas De Investigación
2-Methyl-4-nitroaniline-d3 is used extensively in scientific research due to its unique properties:
Chemistry: Used as a tracer molecule in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Applied in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitroaniline: The non-deuterated form, used in similar applications but without the benefits of deuteration.
4-Methyl-2-nitroaniline: An isomer with different substitution patterns, affecting its reactivity and applications.
4-Methyl-3-nitroaniline: Another isomer with distinct properties and uses.
Uniqueness
2-Methyl-4-nitroaniline-d3 is unique due to its deuterium atoms, which provide advantages in research applications, such as increased stability and the ability to trace metabolic pathways more accurately. The deuterated form also exhibits different physical and chemical properties compared to its non-deuterated counterparts, making it valuable in specific scientific studies .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
Clave InChI |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C=CC(=C1)[N+](=O)[O-])N |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)









![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)


